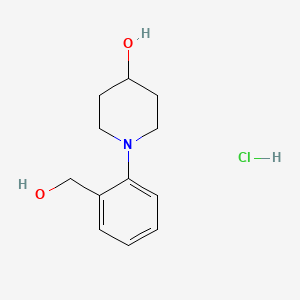

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

1-[2-(hydroxymethyl)phenyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13;/h1-4,11,14-15H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWSRZFHTRHUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661724 | |

| Record name | 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189437-95-3 | |

| Record name | 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Structural Elucidation of 1-(2-Hydroxymethylphenyl)piperidin-4-ol Hydrochloride: A Methodical Approach

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth technical walkthrough for the structural elucidation of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride, a novel piperidine derivative. The methodologies outlined herein are designed to provide a robust and self-validating framework for researchers, scientists, and drug development professionals. By integrating foundational spectroscopic principles with field-proven insights, this document will detail a systematic approach to confirming the molecular architecture of this compound, ensuring both scientific integrity and a high degree of confidence in the final structural assignment.

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the precise characterization of its derivatives a critical task.[1] This guide will navigate through a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to assemble a complete and validated structural picture.

Predicted Molecular Structure and Properties

Before delving into the analytical methodologies, it is essential to establish the predicted structure and fundamental properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

| Monoisotopic Mass | 243.1026 Da |

| Key Structural Features | - Substituted benzene ring - Piperidine ring - Primary alcohol (hydroxymethyl group) - Secondary alcohol (on the piperidine ring) - Tertiary amine (within the piperidine ring, protonated as a hydrochloride salt) |

The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and only through their combined interpretation can a definitive structure be proposed. The workflow presented here follows a logical progression, starting with techniques that provide broad functional group information and moving towards those that offer detailed connectivity and spatial arrangement data.

Part 1: Infrared (IR) Spectroscopy - Identifying the Functional Groups

Expertise & Experience: IR spectroscopy serves as an excellent initial analytical step. It is a rapid and non-destructive technique that provides a "fingerprint" of the molecule by identifying the types of chemical bonds present. For this compound, we expect to see characteristic absorption bands corresponding to the hydroxyl, aromatic, and amine salt functionalities.

Trustworthiness: The presence or absence of key functional group absorptions provides a foundational check of the synthesized material. For instance, the absence of a strong carbonyl (C=O) stretch would rule out potential ketone byproducts from the synthesis of the piperidin-4-ol moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

-

Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-3400 | Strong, Broad | O-H Stretch | Indicative of the two hydroxyl groups (primary and secondary alcohols), broadened due to hydrogen bonding.[2][3] |

| ~3050-3010 | Medium | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |

| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the piperidine ring. |

| ~2700-2400 | Broad | N⁺-H Stretch | Characteristic of the protonated tertiary amine (hydrochloride salt). |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Further evidence for the benzene ring.[2] |

| ~1050-1150 | Strong | C-O Stretch | A strong band in this region is expected for the C-O bonds of the primary and secondary alcohols.[4] |

| ~750 | Strong | Ortho-disubstituted Benzene Bend | A strong out-of-plane bending band in this region is characteristic of 1,2-disubstitution on a benzene ring. |

Part 2: Mass Spectrometry - Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.[5] For our target molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it is likely to produce an abundant protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular formula.[6]

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion. This provides a stringent validation of the predicted molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), and their mass-to-charge ratio (m/z) is measured.

-

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed.[7]

Expected Mass Spectrometry Data

| m/z (predicted) | Ion | Rationale |

| 222.1494 | [M+H]⁺ of free base | The observed mass in positive ion mode ESI will correspond to the free base (C₁₂H₁₇NO₂) plus a proton. The hydrochloride salt will dissociate in solution. |

Predicted Fragmentation Pathway

The fragmentation of piperidine derivatives in tandem MS is often initiated at the nitrogen atom and can involve ring-opening or cleavage of substituents.[1][7]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.[9] A suite of 1D and 2D NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Trustworthiness: The self-consistency of the data obtained from multiple NMR experiments provides a high level of confidence in the final structure. For example, a correlation observed in a 2D COSY experiment (connecting neighboring protons) should be supported by correlations in HSQC and HMBC experiments (connecting protons to their directly attached and long-range carbons, respectively).[10]

Experimental Protocol: NMR Analysis

-

Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard (e.g., TMS) may be added.

-

1D NMR Acquisition: ¹H and ¹³C{¹H} spectra are acquired. A DEPT-135 experiment is also run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: A series of 2D experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

-

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.1 | m | 4H | Ar-H | Protons on the substituted benzene ring. |

| ~5.0-4.8 | br s | 2H | OH | Exchangeable protons from the two hydroxyl groups. |

| ~4.5 | s | 2H | Ar-CH₂-OH | Methylene protons of the hydroxymethyl group. |

| ~3.8 | m | 1H | CH-OH | Proton on the carbon bearing the hydroxyl group in the piperidine ring. |

| ~3.5-3.2 | m | 2H | N-CH₂ (axial) | Axial protons on the carbons adjacent to the nitrogen. |

| ~3.0-2.8 | m | 2H | N-CH₂ (equatorial) | Equatorial protons on the carbons adjacent to the nitrogen. |

| ~2.0-1.8 | m | 2H | CH₂ (axial) | Axial protons on the other carbons of the piperidine ring. |

| ~1.7-1.5 | m | 2H | CH₂ (equatorial) | Equatorial protons on the other carbons of the piperidine ring. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~155 | No peak | Ar-C (quaternary) | Aromatic carbon attached to the piperidine nitrogen. |

| ~130-125 | CH | Ar-CH | Aromatic carbons with attached protons. |

| ~120 | No peak | Ar-C (quaternary) | Aromatic carbon attached to the hydroxymethyl group. |

| ~65 | CH | CH-OH | Carbon of the secondary alcohol in the piperidine ring.[3] |

| ~60 | CH₂ | Ar-CH₂-OH | Carbon of the primary alcohol. |

| ~55 | CH₂ | N-CH₂ | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~35 | CH₂ | CH₂ | Other carbons in the piperidine ring. |

Key 2D NMR Correlations

-

COSY: Correlations are expected between the protons on the piperidine ring, forming a distinct spin system.

-

HSQC: Will directly link each proton signal to its corresponding carbon signal.

-

HMBC: Crucial for establishing the connectivity between the phenyl ring, the hydroxymethyl group, and the piperidine ring. For example, a correlation from the Ar-CH₂ protons to the quaternary aromatic carbon attached to the nitrogen would confirm the substitution pattern.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By integrating the data from IR, HRMS, and a comprehensive suite of NMR experiments, a scientifically sound and validated chemical structure can be confidently assigned. This guide provides the strategic framework and technical insights necessary for researchers to successfully navigate this process, ensuring the integrity and accuracy of their findings in the pursuit of novel pharmaceutical agents.

References

-

PubChem. 1-(2-Phenylethyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Journal of Natural Products. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

-

OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. [Link]

-

PubMed. Structure elucidation of small organic molecules by contemporary computational chemistry methods. [Link]

-

IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

-

YouTube. FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

-

ResearchGate. FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes,...). [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PMC - NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchps.com [jchps.com]

- 9. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. pubs.acs.org [pubs.acs.org]

A Strategic Guide to Target Identification and Validation for 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Introduction: The Challenge of Deorphanizing Novel Chemical Entities

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride represents a novel chemical entity with therapeutic potential, suggested by the pharmacological activities of structurally similar piperidine derivatives in the central nervous system (CNS).[1][2] However, without a known biological target, its development is stalled. The process of identifying the specific molecular targets of a bioactive compound, often termed target deconvolution or deorphanization, is a critical and challenging phase in drug discovery.[3][4] It is essential for understanding the mechanism of action, optimizing drug efficacy, and identifying potential toxicities early in the development pipeline.[5]

This guide provides a comprehensive, technically-grounded strategy for the target identification and validation of this compound. It is designed for researchers and drug development professionals, offering a blend of computational and experimental approaches to navigate the complexities of target discovery. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the identified targets.

Part A: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental studies, a robust in silico analysis can provide valuable, cost-effective insights and generate testable hypotheses.[6][7] Computational approaches leverage the structural and physicochemical properties of the small molecule to predict its potential binding partners.[8]

Rationale for a Computation-First Approach

Starting with in silico methods allows for the rapid screening of vast biological target space, prioritizing potential targets for subsequent experimental validation.[9] This approach can significantly narrow the field of potential candidates, saving time and resources.

In Silico Workflow

A multi-pronged in silico approach is recommended, combining ligand-based and structure-based methods to increase the predictive power.

-

Ligand-Based (Similarity) Approaches: These methods compare the query molecule to databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

-

2D Similarity Searching: Utilizes topological fingerprints to identify compounds with similar scaffold and functional group arrangements.

-

3D Shape-Based Screening: Aligns the 3D conformation of the query molecule with databases of known ligands to identify those with similar shapes and pharmacophoric features.

-

-

Structure-Based (Docking) Approaches: These methods require the 3D structure of potential protein targets. The small molecule is "docked" into the binding site of a protein, and scoring functions are used to predict the binding affinity and pose.

-

Reverse Docking: The query molecule is screened against a library of 3D protein structures representing the druggable proteome.

-

A recommended tool for initial ligand-based prediction is SwissTargetPrediction, which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.[10]

1. Synthesis of the Affinity Probe:

-

Rationale: A linker arm is attached to a position on 1-(2-Hydroxymethylphenyl)piperidin-4-ol that is predicted to be non-essential for target binding. A terminal functional group on the linker (e.g., a carboxylic acid or amine) allows for covalent attachment to the solid support. A biotin tag can also be incorporated for affinity purification. [11]* Procedure:

-

Identify a suitable attachment point on the parent molecule via structure-activity relationship (SAR) studies, if available, or computational modeling. The hydroxymethylphenyl moiety may offer a potential site for derivatization.

-

Synthesize the derivatized compound with a linker (e.g., a polyethylene glycol or alkyl chain).

-

Confirm the structure and purity of the affinity probe by NMR and mass spectrometry.

-

2. Immobilization of the Affinity Probe:

-

Rationale: The affinity probe is covalently attached to a solid support (e.g., agarose or magnetic beads) to create the affinity matrix.

-

Procedure:

-

Activate NHS-activated sepharose beads according to the manufacturer's protocol.

-

Incubate the activated beads with the affinity probe in a suitable buffer (e.g., coupling buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3) overnight at 4°C with gentle rotation.

-

Block any remaining active sites on the beads with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).

-

Wash the beads extensively to remove any unbound probe.

-

3. Protein Extraction:

-

Rationale: A native protein extract is prepared from a relevant cell line or tissue. The choice of biological source should be guided by the predicted therapeutic area (e.g., neuronal cell lines for CNS-active compounds).

-

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the soluble proteome. Determine the protein concentration using a BCA or Bradford assay.

-

4. Affinity Pull-Down:

-

Rationale: The protein extract is incubated with the affinity matrix to allow the target proteins to bind to the immobilized compound. A control experiment using beads without the immobilized compound is crucial to identify non-specific binders.

-

Procedure:

-

Incubate the protein lysate (e.g., 1-5 mg of total protein) with the affinity matrix and control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive elution with an excess of the free compound, or by changing the buffer conditions (e.g., low pH or high salt).

-

5. Protein Identification by Mass Spectrometry:

-

Rationale: The eluted proteins are identified using high-resolution mass spectrometry.

-

Procedure:

-

Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest.

-

Perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

-

| Experiment | Control Beads (No Ligand) | Affinity Beads (With Ligand) | Fold Enrichment | Putative Target? |

| Protein A | 10 | 150 | 15 | Yes |

| Protein B | 5 | 10 | 2 | No |

| Protein C | 100 | 110 | 1.1 | No |

| Protein D | 2 | 80 | 40 | Yes |

| Table 1: Example Data from Affinity-Based Proteomics. Fold enrichment is calculated as the spectral counts or intensity on affinity beads divided by control beads. A high fold enrichment suggests specific binding. |

While affinity-based proteomics is a powerful tool, it is not without limitations, such as the potential for the linker to interfere with binding. Therefore, complementary, label-free methods should be considered. [12]

-

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability is altered upon ligand binding. [12]Cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein is quantified. Target proteins will show a shift in their melting temperature in the presence of the compound.

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the observation that ligand binding can protect a protein from proteolysis. [13]Cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein will be protected from degradation and can be identified by mass spectrometry.

Phase 2: Rigorous Target Validation

Identifying a protein that binds to the compound is only the first step. The interaction must be validated, and its functional relevance confirmed.

These methods confirm a direct, physical interaction between the compound and the putative target protein and allow for the quantification of binding affinity.

-

Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity. The purified protein is immobilized on a sensor chip, and the compound is flowed over the surface.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the purified protein, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).

| Method | Parameter Measured | Typical Value for a Hit |

| SPR | Dissociation Constant (KD) | < 10 µM |

| ITC | Dissociation Constant (KD) | < 10 µM |

| CETSA | Thermal Shift (ΔTm) | > 1°C |

Table 2: Key Validation Parameters and Typical Thresholds for Hit Confirmation.

Confirming that the binding of the compound to the target protein elicits a functional response in a cellular context is the ultimate validation. The design of these assays will depend on the known or predicted function of the validated target protein.

1. Rationale:

-

If the compound elicits a specific cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis, change in a signaling pathway), this assay can determine if the phenotype is dependent on the target protein. Knocking down the target protein should mimic the effect of the compound.

2. Procedure:

-

Select a Relevant Cell Line: Choose a cell line that expresses the target protein and in which the compound shows a measurable effect.

-

Design and Validate siRNA/shRNA: Design at least two independent siRNA or shRNA sequences targeting the mRNA of the putative target protein. Validate the knockdown efficiency by qRT-PCR and Western blot.

-

Transfection/Transduction: Introduce the siRNA/shRNA into the cells. Include a non-targeting control.

-

Phenotypic Assay: After confirming target knockdown (typically 48-72 hours post-transfection), perform the same functional assay that was used to characterize the compound's activity.

-

Data Analysis: Compare the phenotype in the target knockdown cells to that of the cells treated with the compound and the non-targeting control. If the knockdown phenocopies the compound's effect, it provides strong evidence that the compound acts through this target.

Conclusion

The journey from a novel chemical entity to a validated drug candidate is complex and requires a systematic and multi-faceted approach to target identification and validation. For this compound, a strategy that begins with in silico prediction to generate hypotheses, followed by robust experimental identification using techniques like affinity-based proteomics, and culminating in rigorous biophysical and cell-based validation, provides a clear and efficient path forward. This integrated approach, grounded in scientific integrity and self-validating protocols, will be instrumental in deorphanizing this promising compound and unlocking its full therapeutic potential.

References

-

Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. 2023. Available at: [Link]

-

PubChem. 1-(2-Phenylethyl)-4-piperidinol. Available at: [Link]

-

Saify, Z. S., et al. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 2005, 53(1), 64-6. Available at: [Link]

-

PMC. Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central, 2023. Available at: [Link]

-

Terstappen, G. C., et al. Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 2007, 6(11), 891-903. Available at: [Link]

-

PubMed. In Silico Target Prediction for Small Molecules. Available at: [Link]

-

PMC. Emerging Affinity-Based Techniques in Proteomics. PubMed Central, NIH. Available at: [Link]

-

ACS Publications. Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 2019. Available at: [Link]

-

Lomenick, B., et al. Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 2011, 6, 34–46. Available at: [Link]

-

ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. 2025. Available at: [Link]

-

Oncodesign Services. Target Deconvolution | Drug Discovery | CRO services. Available at: [Link]

-

Creative Biolabs. In Silico Target Prediction. Available at: [Link]

-

American Heart Association Journals. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation, 2017. Available at: [Link]

-

Danish Technological Institute. Medical Biotechnology - Drug target deconvolution. Available at: [Link]

-

Broad Institute. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. 2017. Available at: [Link]

-

Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. 2018. Available at: [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

-

PubMed. An electroaffinity labelling platform for chemoproteomic-based target identification. Available at: [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]

-

RSC Publishing. Affinity-based target identification for bioactive small molecules. Available at: [Link]

-

SwissTargetPrediction. SwissTargetPrediction. Available at: [Link]

-

YouTube. Tutorial 1 : A beginner's guide to in-silico drug discovery. 2023. Available at: [Link]

-

PubChem. 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. Available at: [Link]

-

Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. 2025. Available at: [Link]

-

PubChem. 4-Piperidinol, 1-methyl-. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An electroaffinity labelling platform for chemoproteomic-based target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medical Biotechnology - Drug target deconvolution - Danish Technological Institute [dti.dk]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. SwissTargetPrediction [swisstargetprediction.ch]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. pubs.acs.org [pubs.acs.org]

A Strategic Guide to the Early-Stage Pharmacological Exploration of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Abstract

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride represents a novel chemical entity (NCE) with a piperidine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous pharmacologically active agents.[1][2] This guide presents a comprehensive, phased strategy for the initial pharmacological characterization of this compound. As publicly available data on this specific molecule is scarce, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines a logical progression of in vitro and in vivo studies designed to elucidate the compound's mechanism of action, assess its drug-like properties, and establish a preliminary safety profile. The protocols and experimental choices detailed herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and provide a robust foundation for go/no-go decisions in a drug discovery program.

Introduction: Rationale for a Phased Exploratory Approach

The piperidine moiety is a cornerstone of many successful therapeutics, conferring favorable pharmacokinetic properties and providing a versatile scaffold for interacting with a wide range of biological targets.[1] Derivatives have shown diverse activities, including analgesic, antimicrobial, and central nervous system (CNS) effects.[2][3] The specific substitutions on the this compound molecule suggest potential for unique interactions with biological systems, warranting a systematic investigation.

The critical first step in any drug discovery project is the identification of active compounds and credible starting points for further development.[4] For a novel, uncharacterized compound such as this, a phased approach is paramount. This strategy mitigates risk by front-loading cost-effective, high-throughput in vitro assays to answer fundamental questions about the compound's biological activity before committing to more resource-intensive in vivo studies. This guide is structured into three logical phases:

-

Phase 1: Target Identification and In Vitro Pharmacodynamics. Broad screening to identify potential molecular targets, followed by focused assays to confirm and quantify the interaction.

-

Phase 2: In Vitro ADME and Safety Profiling. Early assessment of the compound's metabolic stability and key safety liabilities, such as cardiac ion channel inhibition.

-

Phase 3: In Vivo Pharmacokinetics and Preliminary Tolerability. Initial evaluation of the compound's behavior in a whole-animal system.

This structured workflow ensures that each stage of investigation builds upon validated data from the previous one, creating a self-validating system for robust decision-making.

Phase 1: Target Identification & In Vitro Pharmacodynamics

The primary objective of this phase is to answer the question: "What does this compound do on a molecular level?" We begin with a broad, unbiased screen to generate initial hypotheses, followed by more specific assays to test those hypotheses.

Broad-Spectrum Target Screening

To efficiently identify potential molecular targets, a broad receptorome screen is the logical starting point. This involves testing the compound against a large panel of known receptors, ion channels, and enzymes.

Causality for Experimental Choice: This "target fishing" approach is unbiased and maximizes the probability of discovering both the intended primary target (efficacy) and unintended off-targets (potential toxicity). Commercial services (e.g., Eurofins SafetyScreen, DiscoverX PROFILE) provide well-validated panels that are a cost-effective alternative to establishing hundreds of individual assays in-house.

Illustrative Data Presentation: The results from such a screen are typically presented as a percentage of inhibition or stimulation at a fixed concentration (e.g., 10 µM).

| Target | Family | Assay Type | % Inhibition @ 10 µM | Interpretation |

| 5-HT₂ₐ Receptor | GPCR | Radioligand Binding | 89% | Significant Hit |

| Dopamine D₂ Receptor | GPCR | Radioligand Binding | 75% | Significant Hit |

| M₁ Muscarinic Receptor | GPCR | Radioligand Binding | 12% | No significant activity |

| hERG Channel | Ion Channel | Radioligand Binding | 45% | Potential liability (Follow-up) |

| COX-2 | Enzyme | Enzymatic Assay | 5% | No significant activity |

Hit Confirmation and Affinity Determination

Any significant "hits" from the primary screen (typically >50% inhibition) must be confirmed. The next step is to determine the compound's affinity for these targets by generating a dose-response curve. Radioligand binding assays are a powerful and precise tool for this purpose.[5][6]

Causality for Experimental Choice: A competition binding assay, where the test compound competes with a known high-affinity radioligand, allows for the calculation of the inhibition constant (Ki). The Ki is a direct measure of the compound's affinity for the receptor and is crucial for comparing the potency of different compounds.[7]

-

Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing the 5-HT₂ₐ receptor). Protein concentration should be optimized to ensure specific binding is a small fraction of the total radioligand added.[6]

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for the 5-HT₂ₐ receptor), and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.[8] This traps the membranes (and the bound radioligand) on the filter.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization

Once high-affinity binding is confirmed, it is essential to determine the functional consequence of that binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator? This is assessed using cell-based functional assays that measure downstream signaling events.

Causality for Experimental Choice: The choice of functional assay depends on the target's signaling pathway. For a Gq-coupled receptor like 5-HT₂ₐ, a calcium mobilization assay is appropriate. For a Gi-coupled receptor like Dopamine D₂, a cAMP inhibition assay would be used. These assays provide critical information about the compound's efficacy and mode of action.

Phase 2: In Vitro ADME & Safety Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and key safety liabilities is crucial for identifying potential development hurdles.

Metabolic Stability

Causality for Experimental Choice: An in vitro metabolic stability assay using liver microsomes provides a rapid prediction of how quickly the compound will be cleared by metabolic enzymes (primarily Cytochrome P450s) in the liver. A compound that is too rapidly metabolized may have a short duration of action in vivo, requiring frequent dosing.

Illustrative Data Presentation:

| Compound | Species | Incubation Time (min) | % Parent Remaining | In Vitro Half-life (t½, min) | Predicted Clearance |

| Test Compound | Human | 60 | 15% | 22 | High |

| Verapamil (Control) | Human | 60 | 25% | 28 | Moderate-High |

hERG Channel Inhibition Assay

Causality for Experimental Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[9] Regulatory agencies like the FDA strongly recommend early evaluation of hERG liability.[9] While the binding assay in Phase 1 provides a hint, the "gold standard" functional assessment is the patch-clamp electrophysiology assay.[10][11]

-

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Preparation: On an automated patch-clamp platform (e.g., QPatch, SyncroPatch), cells are captured, and a whole-cell patch configuration is established.[10]

-

Baseline Recording: A specific voltage protocol is applied to elicit and measure the hERG current (tail current) under baseline (vehicle) conditions. The voltage protocol is run continuously throughout the experiment.[10]

-

Compound Application: The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[10] Each concentration is typically applied for 3-5 minutes to allow for equilibrium of effect.

-

Data Acquisition: The hERG tail current is measured following each compound application.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a dose-response curve.

Phase 3: In Vivo Pharmacokinetics & Preliminary Tolerability

This phase provides the first look at the compound's disposition and safety in a living organism. Rodent models are typically used for these initial studies.[12]

Rodent Pharmacokinetic (PK) Study

Causality for Experimental Choice: A PK study is essential to understand the exposure (Cmax, AUC) of the compound in the body over time after a defined dose.[12] This information is critical for designing future efficacy and toxicology studies, as it links the dose administered to the concentration of the drug in the blood, which is presumably driving the pharmacological effect.[13]

Illustrative Data Presentation: PK Parameters in Rats (10 mg/kg, PO)

| Parameter | Description | Value | Unit |

| Cmax | Maximum plasma concentration | 450 | ng/mL |

| Tmax | Time to reach Cmax | 1.5 | h |

| AUC(0-t) | Area under the curve | 2800 | h*ng/mL |

| t½ | Elimination half-life | 4.2 | h |

Preliminary Tolerability (Irwin Test)

Causality for Experimental Choice: The Irwin test is a systematic observational method used to assess the behavioral, neurological, and autonomic effects of a new compound in a rodent.[14] It provides a broad, semi-quantitative assessment of the compound's overall physiological impact and helps identify a maximum tolerated dose (MTD) before proceeding to more complex studies.[14][15]

-

Dosing: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) to a group of mice at several dose levels. A vehicle control group is essential.

-

Observation: At specified time points post-dose (e.g., 30, 60, 120, 240 minutes), a trained observer systematically scores the animals on a wide range of parameters.[16]

-

Parameters Assessed:

-

Scoring: Each parameter is scored on a predefined scale (e.g., 0 for normal, with positive or negative scores for deviations).

-

Analysis: The scores are tabulated to create a physiological and behavioral profile of the compound's effects at different doses and time points.

Visualization of the Exploratory Workflow

A logical, gated workflow is essential for efficient drug discovery. The following diagram illustrates the decision-making process based on the outcomes of the studies described in this guide.

Caption: Phased workflow for the pharmacological exploration of a novel chemical entity.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial pharmacological assessment of this compound. By systematically progressing through broad target screening, hit validation, functional characterization, and preliminary ADME/safety/PK profiling, researchers can build a comprehensive data package. The results of these studies will enable an informed decision on whether to advance the compound into more complex and costly lead optimization and in vivo efficacy models. A positive outcome from this exploratory cascade would position the compound as a credible starting point for a full-fledged drug discovery program.

References

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Retrieved from [Link]

-

Taconic Biosciences. (n.d.). Irwin. Retrieved from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2020). Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of Heterocyclic Chemistry, 57(5), 2215-2222. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

-

Gandon, S., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 200, 112290. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

-

Koutsoukas, A., et al. (2022). Novel prediction methods for virtual drug screening. arXiv. Retrieved from [Link]

-

European Medicines Agency. (2000). ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

-

Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

-

Zaja, M., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(12), e2100287. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

-

Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

-

Toti, K. S., & Bicas, J. L. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4785. Retrieved from [Link]

-

Melior Discovery. (n.d.). Irwin Test in Rats & Mice. Retrieved from [Link]

-

Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

-

Cresset Group. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. ACS Publications. Retrieved from [Link]

-

Patsnap. (2024). What are preclinical safety pharmacology requirements? Retrieved from [Link]

-

Hindmarch, I., & Stonier, P. D. (1981). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 12(3), 433–438. Retrieved from [Link]

-

Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

-

Asmaa, M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30584-30617. Retrieved from [Link]

-

Vivotecnia. (2017). Observation Irwin Test. Retrieved from [Link]

-

Mohammadi, A., & Javadi, G. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Galen Medical Journal, 3(2), 113-119. Retrieved from [Link]

-

BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

-

Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Retrieved from [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

-

IITC Life Science. (n.d.). Data Strength Assessment of the Social-Housed Modified Irwin Test. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

-

Islam, M. R., et al. (2020). Primary Observation (Irwin) Test in Rodents for Assessing Acute Toxicity of a Test Agent and its Effects on Behavior and Physiological Function. Journal of Pharmacopuncture, 23(2), 80-86. Retrieved from [Link]

-

MDPI. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2. Retrieved from [Link]

-

Williams, M. (2001). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-(4-Chlorophenyl)-4-piperidinol. Retrieved from [Link]

-

Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 11. criver.com [criver.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Observations Irwin Test - Vivotecnia [vivotecnia.com]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. Irwin | Taconic Biosciences [taconic.com]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Introduction: Characterizing a Novel Phenylpiperidine Analog

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, particularly within the central nervous system (CNS). 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride represents a novel analog within this class. Due to its structural novelty, a systematic in vitro characterization is essential to elucidate its potential biological targets and mechanism of action.

This document provides a comprehensive guide for the initial in vitro evaluation of this compound. The protocols detailed herein are designed to be a foundational screening cascade, adaptable for academic research, and drug discovery and development settings. We will outline a series of robust and validated assays to investigate the compound's interaction with G-protein coupled receptors (GPCRs), a common target class for phenylpiperidine derivatives, and its potential enzymatic inhibitory activity.

Important Note on Safety: As with any uncharacterized chemical entity, proper safety precautions are paramount. All handling of this compound should be performed in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. For related piperidine compounds, hazards such as skin and eye irritation, and potential for respiratory irritation if inhaled, have been noted.[1][2][3][4][5][6] A thorough review of the material safety data sheet (MSDS) is mandatory before commencing any experimental work.

Part 1: Receptor Binding Affinity Determination via Radioligand Binding Assay

Principle: A radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor.[7][8] This competitive binding assay measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand from its receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Hypothetical Target: Based on the phenylpiperidine scaffold, a plausible initial target for screening could be a CNS-expressed GPCR, for example, a dopamine or serotonin receptor subtype. For the purpose of this protocol, we will use a generic GPCR target.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

1. Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. Prepare fresh and keep on ice.

-

Radioligand: Select a suitable radioligand for the target of interest (e.g., [³H]-Spiperone for dopamine D2 receptors). Prepare a working solution at a concentration equal to its Kd value in the assay buffer.

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

-

Test Compound Dilutions: Perform a serial dilution of the stock solution to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

2. Membrane Preparation:

-

Cell membranes expressing the target receptor can be prepared from cultured cells or tissue homogenates.[9]

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[9]

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

3. Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

50 µL of test compound dilution (or vehicle for total binding, or a high concentration of a known ligand for non-specific binding).

-

50 µL of radioligand working solution.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]

4. Filtration and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a wash buffer.[9][10]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.[9]

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

| Parameter | Typical Value/Range |

| Membrane Protein | 50-200 µ g/well |

| Radioligand Conc. | Equal to Kd |

| Incubation Time | 60-90 minutes |

| Incubation Temp. | Room Temperature |

| Test Compound Conc. | 1 nM - 100 µM |

Part 2: Functional Characterization using a Cell-Based GPCR Assay

Principle: While binding assays confirm interaction with a target, functional assays reveal the consequence of that binding (i.e., agonism, antagonism, or inverse agonism).[11][12] Many GPCRs signal through changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[12][13] This protocol describes a luciferase reporter assay to measure changes in cAMP levels following GPCR activation or inhibition.

Experimental Workflow: cAMP Luciferase Reporter Assay

Caption: Workflow for a cell-based cAMP-responsive luciferase reporter assay.

Detailed Protocol: cAMP Luciferase Reporter Assay

1. Cell Line and Reagents:

-

Cell Line: A stable cell line co-expressing the GPCR of interest and a luciferase reporter gene under the control of a cAMP response element (CRE) is required.[14]

-

Cell Culture Medium: As recommended for the specific cell line.

-

Test Compound: Prepare serial dilutions of this compound in the assay buffer.

-

Reference Agonist/Antagonist: A known agonist and antagonist for the target GPCR.

-

Luciferase Assay Reagent: A commercial luciferase assay kit containing cell lysis buffer and luciferase substrate.

2. Assay Procedure:

-

Cell Plating: Seed the cells into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Agonist Mode:

-

Replace the culture medium with a serum-free medium.

-

Add various concentrations of the test compound to the wells.

-

Incubate for a period sufficient to induce luciferase expression (typically 4-6 hours).

-

-

Antagonist Mode:

-

Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

-

Add a known agonist at a concentration that elicits a submaximal response (EC₈₀).

-

Incubate for 4-6 hours.

-

3. Luminescence Detection:

-

Remove the medium from the wells.

-

Add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

Agonist Mode: Plot the luminescence signal against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

-

Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log of the test compound concentration to determine the IC₅₀.

| Parameter | Typical Value/Range |

| Cell Seeding Density | Cell line dependent |

| Incubation Time | 4-6 hours |

| Agonist Conc. (Antagonist Mode) | EC₈₀ |

| Test Compound Conc. | 1 nM - 100 µM |

Part 3: Evaluation of Enzyme Inhibitory Activity

Principle: To assess the broader pharmacological profile of this compound, a general enzyme inhibition assay is recommended.[15][16] This can be adapted for various enzymes, but a common initial screen involves a hydrolase or kinase. The principle is to measure the rate of an enzymatic reaction in the presence and absence of the test compound.[17][18]

Experimental Workflow: General Enzyme Inhibition Assay

Caption: Workflow for a general in vitro enzyme inhibition assay.

Detailed Protocol: General Enzyme Inhibition Assay

1. Reagents:

-

Enzyme: A purified enzyme of interest.

-

Substrate: A substrate that, when acted upon by the enzyme, produces a detectable signal (e.g., a chromogenic or fluorogenic substrate).

-

Assay Buffer: A buffer optimized for the specific enzyme's activity.

-

Test Compound: Serial dilutions of this compound.

-

Stop Solution (for endpoint assays): A reagent to terminate the enzymatic reaction.

2. Assay Procedure:

-

In a 96-well plate, add the assay buffer and the test compound at various concentrations.

-

Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the reaction kinetically using a plate reader (measuring absorbance or fluorescence over time) or perform an endpoint assay by adding a stop solution after a specific incubation time and then reading the signal.

3. Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the test compound.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition against the log of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

| Parameter | Typical Value/Range |

| Enzyme Concentration | Enzyme dependent |

| Substrate Concentration | At or below Km |

| Pre-incubation Time | 10-15 minutes |

| Reaction Time | Dependent on enzyme kinetics |

| Test Compound Conc. | 1 nM - 100 µM |

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its binding affinity to relevant GPCR targets, assessing its functional activity in a cell-based system, and screening for potential enzyme inhibition, researchers can gain critical insights into the pharmacological profile of this novel compound. These foundational assays are essential first steps in the journey of drug discovery and will guide future studies, including selectivity profiling, mechanism of action studies, and in vivo efficacy models.

References

-

PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2023). PMC. Retrieved from [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Retrieved from [Link]

-

Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

-

Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Retrieved from [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Retrieved from [Link]

-

In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. revvity.com [revvity.com]

- 11. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]

- 14. signosisinc.com [signosisinc.com]

- 15. mdpi.com [mdpi.com]

- 16. openaccesspub.org [openaccesspub.org]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Hydroxymethylphenyl)piperidin-4-ol Hydrochloride

Welcome to our dedicated technical support guide for navigating the purification challenges of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar polar molecules. Here, we will delve into the intricacies of its purification, offering not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experiments.

Understanding the Molecule: A Triumvirate of Polarity

This compound presents a unique purification challenge due to its trifecta of polar functional groups: a tertiary amine (as a hydrochloride salt), a primary benzylic alcohol, and a secondary piperidinol alcohol. This molecular architecture dictates its physicochemical properties and, consequently, the strategies for its successful purification.

The hydrochloride salt form significantly increases its polarity, rendering it more soluble in aqueous and polar protic solvents, while its solubility in non-polar organic solvents is generally low. The presence of multiple hydroxyl groups further enhances its hydrophilic character and provides sites for hydrogen bonding, which can influence its crystallinity and interaction with chromatographic stationary phases.

A critical aspect to consider is the potential for zwitterionic character under certain pH conditions, although this is less likely for this specific molecule compared to amino acids. A zwitterion is a molecule with both positive and negative charges.[1] In the case of amino acids, the carboxylic acid group can be deprotonated to a carboxylate, and the amino group can be protonated to an ammonium ion, resulting in a neutral molecule with localized charges.[2][3][4] For our target molecule, the piperidinium ion carries the positive charge. While the hydroxyl groups are weakly acidic, they are not acidic enough to be significantly deprotonated under typical purification conditions to form a stable zwitterion.

Potential Impurities: A Proactive Approach to Purification

A robust purification strategy begins with an understanding of the potential impurities that may arise during synthesis. A common route to N-aryl piperidines is through nucleophilic substitution or Buchwald-Hartwig amination.[5] A plausible synthesis for 1-(2-Hydroxymethylphenyl)piperidin-4-ol would involve the reaction of piperidin-4-ol with 2-bromobenzyl alcohol or a protected analogue.

Common Impurities to Anticipate:

-

Unreacted Starting Materials: Residual piperidin-4-ol and 2-halobenzyl alcohol.

-

Over-alkylation Products: Formation of a quaternary ammonium salt, though less likely with a bulky aryl group.

-

Side-products from the Aryl Halide: Homocoupling of the aryl halide.

-

Degradation Products: Oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid, especially if the reaction or work-up conditions are harsh.

Purification Strategies: A Multi-pronged Approach

Given the polar nature of this compound, a single purification technique may not be sufficient. A combination of methods is often the most effective approach.

Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar hydrochloride salts, solvent selection can be challenging.

Recommended Solvent Systems for Recrystallization:

| Solvent System | Rationale & Comments |

| Isopropanol/Methanol | A good starting point for many amine hydrochlorides. The compound is likely to have moderate solubility in hot methanol and lower solubility upon cooling. Isopropanol can be used as an anti-solvent. |

| Ethanol/Water | The addition of a small amount of water can significantly increase the solubility of the hydrochloride salt at higher temperatures. Slow cooling is crucial to encourage crystal growth over precipitation. |

| Acetonitrile/Water | Acetonitrile can act as a good anti-solvent to a concentrated aqueous solution of the product. |

| Dichloromethane/Methanol | For the free base form, a less polar solvent system might be effective. The hydrochloride salt is generally insoluble in dichloromethane. |

Experimental Protocol: Recrystallization from Isopropanol/Methanol

-

Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add isopropanol as an anti-solvent to the hot methanolic solution until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum.

Column Chromatography: Navigating the Stationary Phase

For the separation of highly polar compounds, conventional normal-phase chromatography on silica gel can be problematic due to strong adsorption and poor elution.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[6][7][8]

HILIC Explained:

In HILIC, a polar stationary phase (like silica, diol, or amide-bonded silica) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous or polar solvent.[7] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[6] Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.

dot

Caption: Principle of HILIC Separation.

Recommended HILIC Conditions:

-

Stationary Phase: Silica, Diol, or Amide-bonded silica.

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium formate). A typical starting condition would be 95:5 acetonitrile:water, gradually increasing the water content.

-

Additive: A small amount of an acid (e.g., formic acid) or a buffer is often added to the mobile phase to improve peak shape and reproducibility.

Acid-Base Extraction: A Liquid-Liquid Purification Strategy

Acid-base extraction is a classic and effective method for separating acidic, basic, and neutral compounds.[9] This technique can be used to remove non-basic impurities from your product.

dot

Caption: Acid-Base Extraction Workflow.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

-

Separation: Separate the aqueous layer.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is basic (pH > 10). The free base of the product will precipitate or form an oil.

-

Back-Extraction: Extract the basified aqueous layer with a fresh portion of the organic solvent. The purified free base will now be in the organic layer.

-

Drying and Salt Formation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and then bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol to precipitate the purified hydrochloride salt.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery from Recrystallization | - The compound is too soluble in the chosen solvent system. - The cooling process was too rapid, leading to precipitation instead of crystallization. - Insufficient concentration of the product in the solution. | - Try a less polar solvent or a different anti-solvent. - Allow the solution to cool slowly to room temperature before placing it in a cold bath. - Reduce the amount of solvent used for dissolution. |

| Oiling Out During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that depress the melting point. | - Use a lower boiling point solvent. - Add a small amount of a co-solvent in which the oil is soluble. - Try to purify the material further by another method (e.g., chromatography) before recrystallization. |

| Poor Separation in Column Chromatography | - Inappropriate stationary or mobile phase. - Co-elution of impurities. - Compound is degrading on the column. | - Switch to a more suitable technique like HILIC. - Optimize the mobile phase gradient. - For silica gel, consider deactivating it with a small amount of triethylamine in the mobile phase if the compound is unstable. |

| Product is a Gummy Solid or Oil | - Presence of residual solvent. - The compound is hygroscopic. - The free base was not completely converted to the hydrochloride salt. | - Dry the product under high vacuum for an extended period. - Handle and store the compound in a dry atmosphere (e.g., in a desiccator or glove box). - Ensure a slight excess of HCl is used during salt formation. |

Frequently Asked Questions (FAQs)

Q1: My compound is very water-soluble. How can I effectively extract it into an organic solvent?

A1: If your compound is highly water-soluble even in its free base form, you may need to use a more polar organic solvent for extraction, such as n-butanol. Alternatively, you can try to "salt out" the product from the aqueous layer by adding a large amount of a salt like sodium chloride, which reduces the solubility of organic compounds in water.

Q2: I am seeing tailing peaks in my HPLC analysis. What could be the cause?

A2: Peak tailing for basic compounds like this is often due to interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can add a small amount of a competitor base, like triethylamine (0.1%), to your mobile phase. Using a base-deactivated column or switching to a different stationary phase (like a polymer-based one) can also help. For HILIC, ensuring proper equilibration of the column is crucial to prevent peak shape issues.

Q3: Is there a risk of the benzylic alcohol degrading during purification?

A3: Yes, benzylic alcohols can be susceptible to oxidation, especially under harsh conditions.[5] Avoid strong oxidizing agents and prolonged exposure to high temperatures. When performing acid-base extractions, it is advisable to work at lower temperatures, especially during the basification step.

Q4: How can I confirm the purity of my final product?